molecular formula C17H15BrN2O2 B2934141 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 126985-02-2

1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2934141
CAS RN: 126985-02-2
M. Wt: 359.223
InChI Key: SNOUGFWDIGZVRI-UHFFFAOYSA-N
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Description

The compound “1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule. It is related to 5-Bromo-2-hydroxyacetophenone, which is used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV) .


Synthesis Analysis

The synthesis of related compounds involves the use of p-Bromophenol and acetylchloride . The reaction conditions include the use of aluminum (III) chloride at 130°C for 2 hours . Another method involves dissolving acetophenone in anhydrous alcohol, such as anhydrous ethanol or isopropanol, and slowly adding cuprous bromide (CuBr2) solution dropwise to the reaction mixture while maintaining the temperature at 0-5°C .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone . The InChI code for this related compound is InChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 .

Scientific Research Applications

Antimicrobial Agent Development

The compound has been studied for its potential as an antimicrobial agent. Its structure, which includes a 5-bromo-2-hydroxyphenyl group, has been synthesized and characterized, showing moderate to excellent antimicrobial activity against tested bacteria and fungi . This suggests its use in developing new antimicrobial drugs that could be effective against resistant strains.

Transition Metal Complexes

Research indicates that this compound can form complexes with transition metals . These complexes have been characterized by various techniques, including NMR, IR, and XRD, and show promise in catalysis and pharmaceutical applications due to their unique structural properties.

Biological Activity Modulation

The presence of a 1,3-diketone structure in the compound is significant in biological systems. It exhibits activities such as antioxidants and antibacterial effects. The keto-enol tautomerism of 1,3-diketones allows for bonding with metal ions, which can be leveraged in designing drugs with specific biological activities .

Catalysts for Olefin Oxidation

The metal complexes formed by this compound are used as catalysts for olefin oxidation and epoxidation. This application is crucial in the chemical industry for the production of fine chemicals and pharmaceutical intermediates .

Pharmaceutical Substrates

Due to its 1,3-dione structure, the compound serves as a substrate in pharmaceutical industries for medicines such as antidiabetic agents, antiulcer, gastroprotective drugs, antiasthmatic, and carcinogenic agents .

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, triazole, flavones, benzodiazepine, and pyrimidine. These heterocycles have diverse applications ranging from pharmaceuticals to materials science .

Luminescent Properties

Europium (III) complexes of 1,3-diketones, including derivatives of this compound, exhibit excellent luminescent properties. These are used in lighting, display technologies, and as chelating agents for lanthanide ions .

Antioxidant Properties

The compound’s structure allows it to act as an antioxidant. This property is beneficial in preventing oxidative stress-related diseases and could be incorporated into dietary supplements or pharmaceuticals to enhance health and longevity .

properties

IUPAC Name

1-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11(21)20-16(14-9-13(18)7-8-17(14)22)10-15(19-20)12-5-3-2-4-6-12/h2-9,16,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOUGFWDIGZVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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